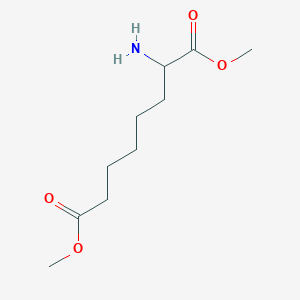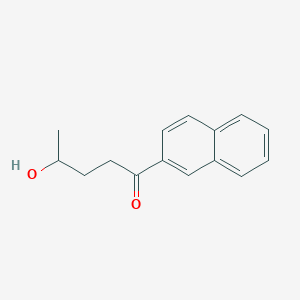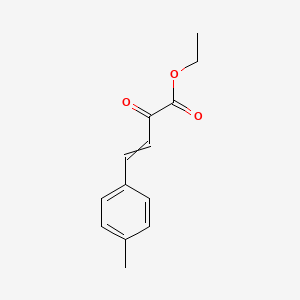
Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate is an organic compound with a complex structure that includes an ester functional group and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate typically involves the esterification of 4-(4-methylphenyl)-2-oxobut-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for efficient mixing and heat transfer. The use of automated systems ensures consistent quality and high yield of the product.
化学反応の分析
Types of Reactions
Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 4-(4-methylphenyl)-2-oxobutanoic acid.
Reduction: Ethyl 4-(4-methylphenyl)-2-hydroxybut-3-enoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and keto groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Ethyl 4-(4-methylphenyl)-4-pentenoate: Similar structure but with a different position of the double bond.
Ethyl 4-(4-methylphenyl)-2-oxobutanoate: Lacks the double bond in the but-3-enoate moiety.
Uniqueness
Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both an ester and a keto group, along with the substituted phenyl ring, makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
768383-25-1 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)12(14)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
InChIキー |
DRORBGSVPJZIQY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C=CC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


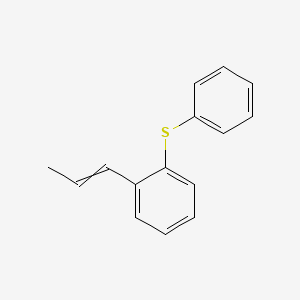
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)
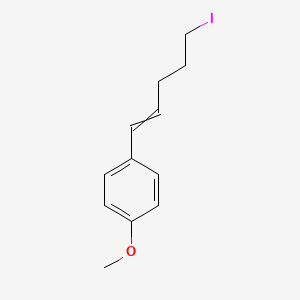
![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)

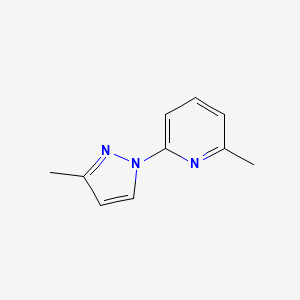
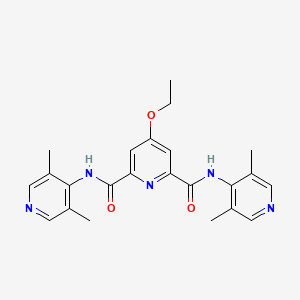

![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
